molecular formula C16H15Cl2NO B1672046 Famotine hydrochloride CAS No. 10500-82-0

Famotine hydrochloride

Cat. No.: B1672046
CAS No.: 10500-82-0
M. Wt: 308.2 g/mol
InChI Key: XWPQCMLTRJWFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Famotidine Hydrochloride can be synthesized through a multi-step process. The synthesis typically involves the reaction of 3-[(2-guanidino-4-thiazolyl)methylthio]-N-sulfamoylpropanimidamide with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as acetonitrile and the application of heat to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of Famotidine Hydrochloride involves large-scale chemical synthesis using high-purity starting materials and stringent quality control measures. The process includes the purification of the final product through recrystallization and filtration to ensure the removal of impurities .

Properties

CAS No.

10500-82-0

Molecular Formula

C16H15Cl2NO

Molecular Weight

308.2 g/mol

IUPAC Name

1-[(4-chlorophenoxy)methyl]-3,4-dihydroisoquinoline;hydrochloride

InChI

InChI=1S/C16H14ClNO.ClH/c17-13-5-7-14(8-6-13)19-11-16-15-4-2-1-3-12(15)9-10-18-16;/h1-8H,9-11H2;1H

InChI Key

XWPQCMLTRJWFKB-UHFFFAOYSA-N

SMILES

C1CN=C(C2=CC=CC=C21)COC3=CC=C(C=C3)Cl.Cl

Canonical SMILES

C1CN=C(C2=CC=CC=C21)COC3=CC=C(C=C3)Cl.Cl

Appearance

Solid powder

10500-82-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Famotine hydrochloride;  UK-2054;  UNII-7L9H348XUO;  Famotine HCl;  Famotine hydrochloride [USAN].

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Famotine hydrochloride
Reactant of Route 2
Reactant of Route 2
Famotine hydrochloride
Reactant of Route 3
Famotine hydrochloride
Reactant of Route 4
Famotine hydrochloride
Reactant of Route 5
Famotine hydrochloride
Reactant of Route 6
Famotine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.